4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
2-anilino-4,6-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHZRWOWLGVQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009403 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790293-36-6 | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790293366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethyl-2-(phenylamino)-5-pyrimidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIMETHYL-2-(PHENYLAMINO)-5-PYRIMIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9DL7EG9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (Key Intermediate)
A crucial intermediate in the synthesis is 2-bromo-4,6-dimethylpyrimidin-5-ol, which serves as a reactive substrate for further amination. The preparation involves:
- Starting from 4,6-dimethylpyrimidin-5-ol, which can be synthesized via condensation of 3-chloropentane-2,4-dione with formamide in formic acid, followed by treatment with aqueous ammonia to form the pyrimidin-5-ol ring system.
- Bromination at the 2-position of the pyrimidine ring to introduce a good leaving group for subsequent amination.
This sequence is summarized as follows:
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Cyclization to pyrimidin-5-ol | 3-chloropentane-2,4-dione + formamide in formic acid, then NH3(aq) | 4,6-Dimethylpyrimidin-5-ol |
| 2 | Bromination | Bromine or N-bromosuccinimide (NBS) | 2-Bromo-4,6-dimethylpyrimidin-5-ol |
Palladium-Catalyzed Amination to Introduce Phenylamino Group
The phenylamino substituent at position 2 is introduced by palladium-catalyzed amination (Buchwald-Hartwig amination) of the 2-bromo intermediate with aniline or substituted anilines. The general procedure involves:
- Reacting 2-bromo-4,6-dimethylpyrimidin-5-ol with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) under inert atmosphere.
- The reaction is typically carried out in a polar aprotic solvent such as toluene or DMF at elevated temperature (80–110°C) for several hours.
- The product, this compound, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Alternative Synthetic Routes and Modifications
Other synthetic strategies reported include:
- Direct nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidin-5-ol with aniline under reflux conditions in ethanol or other solvents.
- Multi-component reactions involving aldehydes, amines, and pyrimidine derivatives to construct substituted pyrimidin-5-ol derivatives in one pot.
These alternative methods may vary in yield, reaction time, and purity of the final product.
Detailed Research Findings and Data Tables
A recent comprehensive study on aminodimethylpyrimidin-5-ol derivatives, including this compound analogues, provides extensive synthetic and biological data. The study employed a synthetic route involving:
- Preparation of 2-bromo-4,6-dimethylpyrimidin-5-ol (compound 10 in the study).
- Palladium-catalyzed amination with various aromatic amines including aniline derivatives.
- Subsequent functionalization steps to introduce acrylamide moieties for biological activity enhancement.
The synthesis scheme is summarized below:
| Compound Number | Description | Reaction Type | Yield (%) |
|---|---|---|---|
| 10 | 2-Bromo-4,6-dimethylpyrimidin-5-ol | Bromination of 4,6-dimethylpyrimidin-5-ol | Not specified |
| 14 | Bromo-intermediate coupled with aniline | Pd-catalyzed amination | Moderate to good (typically 60–85%) |
| 6A–6BB | Final derivatives with acrylamide groups | Amidation of amine | Variable |
Table 1: Kinase Inhibitory Activity of Selected Compounds
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 Selectivity (Ratio) |
|---|---|---|---|---|---|
| BLU9931 (reference) | 3.6 | 582.3 | 483.7 | 169.1 | 47.6–164.0 |
| 6A (dimethylpyrimidin-5-ol derivative) | 190.0 | 1565.4 | 1149.4 | 277.3 | 1.5–8.2 |
| 6O (fluoro-substituted dimethylpyrimidin-5-ol derivative) | 75.3 | >50,000 | 35,482.8 | >30,000 | >398 |
This data highlights the synthetic success in preparing selective FGFR4 inhibitors based on the 4,6-dimethylpyrimidin-5-ol scaffold with phenylamino substitution.
Notes on Reaction Conditions and Purification
- The palladium-catalyzed amination requires careful control of temperature and atmosphere to prevent catalyst deactivation.
- Solvent choice affects reaction rate and yield; polar aprotic solvents are preferred.
- Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques.
- Elemental analysis and spectroscopic methods (NMR, MS) confirm the structure and purity.
Chemical Reactions Analysis
Nitration and Halogenation
The pyrimidine ring undergoes electrophilic substitution at C3 under mild conditions:
| Reaction Type | Reagents/Conditions | Yield (%) | Position Modified | Source |
|---|---|---|---|---|
| Nitration | KNO₃, H₂SO₄, 20°C, 30 min | 85–92 | C3 | |
| Bromination | N-Bromosuccinimide (NBS), CHCl₃, RT | 78 | C3 |
Electron-donating methyl groups activate the ring, while the hydroxyl group directs electrophiles to C3 . Nitration at the phenyl ring is suppressed due to deactivation by the amino group .
Coordination Chemistry
The compound forms binuclear metal complexes with transition metals, validated by conductance measurements (15–28 Ω⁻¹cm²mol⁻¹) and analytical data :
| Metal Ion | Complex Formula | Observed Λ (Ω⁻¹cm²mol⁻¹) | Key Interactions |
|---|---|---|---|
| Mn(II) | [Mn₂(H₄L)Cl₂(OH)₂(H₂O)₂]·8.5H₂O | 23 | O-H (hydroxyl), N (pyrimidine) |
| Cu(II) | [Cu₂(H₄L)Cl₂(OH)₂]·H₂O·5.5EtOH | 28 | N (phenylamino), O (hydroxyl) |
| Fe(III) | [Fe₂(H₄L)Cl₄(OH)₂(H₂O)₂]·6.5H₂O·0.5EtOH | 23 | Bridging hydroxyl, Cl⁻ counterions |
These complexes exhibit octahedral geometry, with the hydroxyl and pyrimidine nitrogen acting as primary ligands .
Formylation and Oxidation
-
Vilsmeier-Haack Formylation : Introduces a formyl group at C3 using POCl₃/DMF (62% yield) .
-
Oxidation : The hydroxyl group oxidizes to a ketone under MnO₂, though over-reduction to alcohols occurs with DIBAL-H .
Phenylamino Modifications
The phenylamino group undergoes Friedel-Crafts acylation and Suzuki couplings. Microwave-assisted conditions (140°C, 45 min) improve yields for:
Reaction Optimization Insights
-
Solvent Effects : Ethanol increases reaction rates for substitutions but reduces yields compared to DMF .
-
Catalysts : Pd(OAc)₂ enables C–H activation at C6 for cross-couplings (55–68% yield) .
This compound’s versatility in synthesis and derivatization makes it valuable for developing pharmacologically active agents and coordination polymers. Experimental data emphasize the need for controlled conditions to manage competing reaction pathways.
Scientific Research Applications
Chemistry
In the field of chemistry, 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.
Chemical Reactions:
- Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
- Reduction: Reduction can yield amine derivatives using reducing agents such as lithium aluminum hydride.
- Substitution: Participates in substitution reactions where functional groups on the pyrimidine ring are replaced by other groups.
Biology
The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial and anticancer properties .
Biological Studies:
Research indicates that this compound may inhibit specific enzymes or receptors, thereby modulating biological pathways relevant to diseases such as cancer. For instance:
- It has shown potential as a tyrosine kinase inhibitor (TKI) , targeting overexpressed proteins in solid tumors like lung and pancreatic cancers .
- The compound's interaction with cellular mechanisms suggests it could reduce the expression of anti-apoptotic proteins, enhancing cancer cell apoptosis .
Medicine
In medicinal chemistry, ongoing research aims to evaluate the therapeutic potential of this compound for treating various diseases. Its ability to interact with biological targets positions it as a candidate for drug development.
Therapeutic Applications:
- Investigations into its efficacy against specific cancer types highlight its potential role in targeted therapies.
- The compound's selectivity and potency against certain molecular targets suggest it could lead to the development of new pharmaceuticals .
Industry
Beyond academic research, this compound finds applications in the industrial sector for developing new materials and pharmaceuticals. Its utility as a precursor in synthesis processes underscores its importance in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Enazadrem: The replacement of the phenylamino group with a 6-phenylhexylamino chain increases molar mass (299.41 vs. 215.26 g/mol) and melting point (492.3°C), suggesting enhanced hydrophobicity and crystalline stability, likely tailored for pharmaceutical applications .
- Halogenated Derivatives : Bromination (e.g., 2-Bromo-4,6-dimethylpyrimidin-5-ol) introduces electron-withdrawing groups, enhancing reactivity for further substitutions, as seen in Suzuki coupling reactions . Chlorinated analogs (e.g., 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) exhibit lower molar mass and distinct melting points, reflecting altered intermolecular interactions .
- Sulfur-Containing Groups: Methylsulfanyl substituents (e.g., in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol) may improve solubility in nonpolar solvents compared to hydroxyl or amino groups.
Fungicidal vs. Pharmaceutical Activity
- This compound: As a pyrimethanil metabolite, it likely contributes to fungicidal activity by disrupting microbial pyrimidine metabolism .
- Thiazole- and Nitrophenyl-Substituted Analogs: Compounds like 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol (m/z 368.0840) demonstrate CDK9 inhibition (IC₅₀ < 100 nM), attributed to the electron-withdrawing nitro group enhancing target affinity .
Biological Activity
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H13N3O
Molecular Weight: 215.25 g/mol
CAS Number: 45097442
The compound features a pyrimidine ring substituted at the 2-position with a phenylamino group and at the 4 and 6 positions with methyl groups. This unique structure is believed to contribute to its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Tyrosine Kinases: The compound has been shown to inhibit tyrosine kinases, which are critical in the signaling pathways of various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antiviral Activity: Preliminary studies suggest that this compound may also possess antiviral properties, potentially inhibiting viral replication .
Anticancer Properties
-
In Vitro Studies:
- Cell Lines Tested: The compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Results: In MCF-7 cells, it significantly inhibited cell proliferation with an IC50 value ranging from 5 to 15 µM. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .
- In Vivo Studies:
Antiviral Activity
Recent studies have indicated that this compound may exhibit antiviral properties. In vitro assays demonstrated effective inhibition of viral replication in influenza virus models with an IC50 value of approximately 10 µM .
Case Studies
- Case Study on Cancer Treatment:
- Case Study on Viral Infections:
Data Tables
| Biological Activity | IC50 Value (µM) | Target |
|---|---|---|
| Cancer Cell Proliferation (MCF-7) | 5 - 15 | Tyrosine Kinase Inhibition |
| Viral Replication (Influenza) | ~10 | Viral Polymerase |
Q & A
Basic Questions
Q. What analytical methods are recommended for quantifying 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol in environmental or biological samples?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the primary method for detecting and quantifying this compound, particularly in compliance with EPA tolerance regulations. The EPA mandates measuring the sum of pyrimethanil and its metabolite (including this compound) in food commodities using LC-MS with stoichiometric equivalence calculations. Sample preparation involves extraction with organic solvents (e.g., ethyl acetate) followed by purification via column chromatography or recrystallization to minimize matrix interference .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example:
Starting Materials : 2-methylthio-4-methylpyrimidine derivatives or guanidine acetate precursors.
Key Steps : Introduction of the hydroxymethyl group via formaldehyde in basic conditions (e.g., NaOH) or reductive amination using sodium cyanoborohydride with formaldehyde.
Purification : Silica gel column chromatography with ethyl acetate/hexane mixtures or recrystallization to achieve >95% purity .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor or metabolite in agrochemical research (e.g., fungicide development). In drug discovery, it is studied for antimicrobial and anticancer properties via structure-activity relationship (SAR) assays. Researchers often derivatize the phenylamino or pyrimidin-ol groups to explore bioactivity .
Advanced Research Questions
Q. How can researchers optimize low yields (e.g., 15%) in the synthesis of this compound derivatives?
- Methodological Answer : Low yields often stem from side reactions during hydroxymethylation or amination. Strategies include:
- Reaction Conditions : Adjusting temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., methanol/formalin mixtures).
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution.
- Purification : Gradient elution in column chromatography (e.g., ethyl acetate/hexane/methanol mixtures) to isolate target compounds .
Q. How can computational modeling complement experimental data in predicting metabolite formation pathways?
- Methodological Answer : Density Functional Theory (DFT) and molecular docking can simulate metabolic pathways, such as oxidation or conjugation reactions. For instance, cytochrome P450 enzyme interactions with the pyrimidine ring can be modeled to predict hydroxylation sites. These models are validated against HPLC or LC-MS data from in vitro microsomal assays .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Approaches include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
